molecular formula C11H15NO2 B3061219 Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- CAS No. 67844-53-5

Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-

Cat. No. B3061219
CAS RN: 67844-53-5
M. Wt: 193.24 g/mol
InChI Key: RPFBXDFMFZGQFB-ONGXEEELSA-N
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Description

Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-, also known by alternate names such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethylformamide and (1S,2R)-2-formamido-1-phenylpropanol, is a chemical compound with the CAS Registry Number 81626-21-3 . It belongs to the class of formamides and exhibits interesting properties due to its chiral nature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Formamide derivatives have been explored for their potential in synthesis and chemical reactions. For instance, a study focused on the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide derivatives, which were designed and synthesized for potential applications, although they showed no herbicidal activities at the tested concentrations (Li Yuan-xiang, 2011).
  • Research into the conformational analysis of model peptides using formamide and its derivatives has provided insights into the stable conformations of these molecules, contributing to a deeper understanding of peptide behavior in nonpolar solvents (P. Walther, 1987).

Analytical and Material Applications

  • Studies have demonstrated the utility of formamide derivatives in analytical chemistry, such as the efficient preparation of N-methylformamide labeled with carbon-14 or deuterium, aiding in the investigation of antitumor agents (M. Threadgill, E. Gate, 1983).
  • The application of formamide derivatives in materials science has also been explored. For example, N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been used as new plasticizers for corn starch to prepare thermoplastic starch, indicating the role of these compounds in enhancing material properties (Hongguang Dai, P. Chang, Jiu-gao Yu, F. Geng, Xiaofei Ma, 2010).

Fundamental Research

  • Fundamental research into the properties of formamide derivatives, such as their solvatochromic behavior and interactions with other molecules, has provided valuable insights into their chemical behavior and potential applications in various fields (L. A. Giusti, V. G. Marini, V. Machado, 2009).

properties

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFBXDFMFZGQFB-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987182
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-

CAS RN

67844-53-5
Record name Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067844535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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